molecular formula C6H3F4N B1293806 2,3,5,6-Tetrafluoroaniline CAS No. 700-17-4

2,3,5,6-Tetrafluoroaniline

Cat. No. B1293806
CAS RN: 700-17-4
M. Wt: 165.09 g/mol
InChI Key: SPSWJTZNOXMMMV-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoroaniline is a chemical compound that is part of the broader class of polyfluorinated anilines. These compounds are characterized by the presence of multiple fluorine atoms attached to an aromatic ring, which significantly alters their chemical and physical properties compared to their non-fluorinated counterparts. The presence of fluorine atoms can enhance the stability and reactivity of these compounds, making them valuable in various chemical syntheses and industrial applications .

Synthesis Analysis

The synthesis of 2,3,5,6-tetrafluoroaniline has been achieved through a series of reactions starting from 2,3,5,6-tetrafluorobenzoic acid. The process involves acyl chlorination, amidation, and Hofmann degradation, resulting in a yield of 75.6% and a purity of 98% . This method presents a promising route for industrial synthesis due to its efficiency. Additionally, the optimized synthesis of tetrafluoroterephthalic acid, a related compound, has been reported to be obtained in high yields by reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2 .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been studied using gas-phase electron diffraction and quantum chemical calculations. These studies have revealed the geometric structure and potential function for internal rotation around the C(sp2)-O bond, indicating a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane . Although this study is not directly on 2,3,5,6-tetrafluoroaniline, it provides insight into the structural aspects of similar polyfluorinated aromatic compounds.

Chemical Reactions Analysis

Polyfluorinated compounds, including those derived from 2,3,5,6-tetrafluoroaniline, exhibit unique reactivity due to the presence of fluorine atoms. For instance, 2,3,5,6-tetrafluoro-4-iodopyridine, a compound with a similar substitution pattern, can be converted into various organometallic compounds and undergoes reactions with nucleophiles such as hydroxide, methoxide, and ammonia . These reactions highlight the versatility of polyfluorinated compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5,6-tetrafluoroaniline are influenced by the strong electronegativity of the fluorine atoms. Fluorine's presence affects the acidity, solubility, and stability of the compound. For example, the related compound (NH4)2tfBDC, derived from tetrafluoroterephthalic acid, shows enhanced solubility in water and thermal stability up to 250 °C . These properties are crucial for the practical applications of such compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Application in Electrochromic Devices

  • Summary of the Application : 2,3,5,6-Tetrafluoroaniline has been used to study the formation of electrochromic films of poly(2,3,5,6-tetrafluoroaniline) on ITO substrates . Electrochromic devices are systems that can change their optical properties (such as color) in response to an electric charge. They have a wide range of applications, including smart windows, displays, and mirrors.
  • Methods of Application or Experimental Procedures : The application involves forming electrochromic films of poly(2,3,5,6-tetrafluoroaniline) on ITO (Indium Tin Oxide) substrates from aqueous solutions. Perchloric acid is utilized as a dopant . The exact technical details or parameters of the procedure are not specified in the sources.

Application in Ammonia Sensing

  • Summary of the Application : 2,3,5,6-Tetrafluoroaniline has been used in the development of ammonia sensors . Ammonia sensors have a wide range of applications, including environmental monitoring, industrial process control, and medical diagnostics.
  • Methods of Application or Experimental Procedures : The application involves the electrosynthesis of poly(2,3,5,6-tetrafluoroaniline) from its monomer in acidic aqueous medium . The synthesized polymer is then used to create heterojunctions for ammonia sensing .

Application in Microbial Photosynthetic Activity

  • Summary of the Application : 2,3,5,6-Tetrafluoroaniline has been used in the study of microbial photosynthetic activity . This involves the direct generation of electricity from microbial photosynthetic activity.
  • Methods of Application or Experimental Procedures : The application involves the oxidative electropolymerization of 2,3,5,6-Tetrafluoroaniline to form stable poly(2,3,5,6-tetrafluoroaniline) . The polymer is then coated on platinum electrodes to form polymer-coated electrocatalytic electrodes .

Future Directions

2,3,5,6-Tetrafluoroaniline has been used to study the formation of electrochromic films of poly(2,3,5,6-tetrafluoroaniline) on ITO substrates from aqueous solutions utilizing perchloric acid as a dopant . This suggests potential future applications in the field of electrochromic devices.

properties

IUPAC Name

2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3F4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSWJTZNOXMMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220259
Record name 2,3,5,6-Tetrafluoroaniline
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Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,5,6-Tetrafluoroaniline

CAS RN

700-17-4
Record name 2,3,5,6-Tetrafluorobenzenamine
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Record name 2,3,5,6-Tetrafluoroaniline
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Synthesis routes and methods

Procedure details

2,3,5,6-Tetrafluoroaniline was produced from 4-amino-2,3,5,6-tetrafluorobenzonitrile. To be specific, in a 200 ml four-neck flask provided with a stirrer, a thermometer, a dropping funnel, and a water separating tube, 100 g of 60% sulfuric acid was placed and heated to 140° C. To the hot sulfuric acid, 36 g of the raw material, 4-amino-2,3,5,6-tetrafluorobenzonitrile (having a purity of 94% and containing 6% of 2-amino-3,4,5,6-tetrafluorobenzonitrile as an impurity) was added dropwise at a rate of 6 g/hr. The 2,3,5,6-tetrafluoroaniline which was formed by the reaction was expelled by azeotropy with water, guided into the water dropping tube, and separated from the water. The reaction was continued for six hours while the reaction vessel was supplied with the same amount of water as expelled by distillation. After the completion of the reaction, the conversion ratio of the raw material determined by gas chromatography was found to be 96 mol %. When the 2,3,5,6-tetrafluoroaniline expelled by distillation was analyzed, the purity was found to be 95.3% and the yield to be 82.5%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
M Mateos, R Meunier-Prest, O Heintz… - … applied materials & …, 2018 - ACS Publications
In this work, we report for the first time on a comprehensive study of poly(2,3,5,6-tetrafluoroaniline) (PTFANI). Contrary to the nonfluorinated polyaniline (PANI) or its analogues bearing …
Number of citations: 25 pubs.acs.org
L Astratine, E Magner, J Cassidy, A Betts - Electrochimica acta, 2012 - Elsevier
Electrochromic films of poly(2,3,5,6-tetrafluoroaniline) (PTFA) were formed on ITO substrates from aqueous solutions utilising perchloric acid (HClO 4 ) as dopant. Electrochemical and …
Number of citations: 9 www.sciencedirect.com
I Yamaguchi, R Morisaka - Polymer International, 2017 - Wiley Online Library
Copolymers (P( PDA /Ar)) of o‐phenylenediamine with aniline (Ar = ANi ), 3,4‐ethylenedioxythiophene (Ar = EDOT ) and 2,3,5,6‐tetrafluoroaniline (Ar = TFANi ) were synthesized via …
Number of citations: 9 onlinelibrary.wiley.com
S Xu, W Sang, R Jiang, Y Gao - Journal of Fluorine Chemistry, 2019 - Elsevier
In this paper, we report the synthesis of perfluoro(2,3,5,6-tetrafluoroanilinium sulfate) (PF(TFA-H)) from Nafion ™ via a free-radical desulfur coupling reaction, which utilizes TFA-H as an …
Number of citations: 1 www.sciencedirect.com
W Sang - 2022 - search.proquest.com
A perfluoro (2, 3, 5, 6-tetrafluoroanilinium sulfate)(PF (TFA-H)) polymer was synthesized from Nafion TM through a free-radical coupling reaction. The PF (TFA-H) polymer employs TFA-…
Number of citations: 0 search.proquest.com
MD Castle, RG Plevey - Journal of Fluorine Chemistry, 1973 - Elsevier
Sodium (7.5 g) was dissolved in dry ethanol (300 ml) and pentafluorobenzene (50.15 g) was added dropwise over 30 min. The mixture was boiled under reflux for 12 h and poured into …
Number of citations: 3 www.sciencedirect.com
I Rietjens, J Vervoort - Chemico-biological interactions, 1991 - Elsevier
Metabolism and bioactivation of fluoroanilines was studied both in vitro in microsomal systems and in vivo. 4-Fluoroaniline and pentafluoroaniline and their non-para fluorinated …
Number of citations: 34 www.sciencedirect.com
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
The standard (p = 0.1 MPa) molar enthalpies of formation in the condensed phase of all the fluoroanilines, with the exception of the 2,3,5-trifluoroaniline compound, were derived from …
Number of citations: 44 pubs.acs.org
J Niessen, U Schröder, M Rosenbaum… - Electrochemistry …, 2004 - Elsevier
In a recent communication we demonstrated that electrodes consisting of a platinum electrocatalyst covered by a conductive polymer like polyaniline are well suited to serve as anodes …
Number of citations: 252 www.sciencedirect.com
GG Furin, AO Miller, YV Gatilov… - Journal of fluorine …, 1985 - Elsevier
Abstract Treatment of benzylidene aniline, having phenyl and polyfluorophenyl substituents at carbon and nitrogen of the azomethine group, with peracids gave products of azomethine …
Number of citations: 6 www.sciencedirect.com

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